molecular formula C20H19BrN2O5 B2611100 methyl 1-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)-7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1396635-38-3

methyl 1-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)-7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No. B2611100
CAS RN: 1396635-38-3
M. Wt: 447.285
InChI Key: NPDNIDIDZGBYNO-UHFFFAOYSA-N
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Description

The compound contains several structural components that are common in organic chemistry. The benzo[d][1,3]dioxol-5-ylmethyl group is a common moiety in organic compounds and is found in many natural products and pharmaceuticals . The carbamoyl group is a functional group that consists of a carbonyl group (C=O) attached to an amine (NH2). The 3,4-dihydroisoquinoline-2(1H)-carboxylate moiety is a type of isoquinoline, a heterocyclic aromatic organic compound. The bromo group indicates the presence of a bromine atom.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzo[d][1,3]dioxol-5-ylmethyl group, the introduction of the carbamoyl group, and the formation of the 3,4-dihydroisoquinoline-2(1H)-carboxylate moiety. The bromine atom would likely be introduced in a halogenation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The presence of the carbonyl group and the amine would likely result in a polar molecule. The aromatic rings would contribute to the molecule’s stability and could participate in π-π stacking interactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The carbonyl group is often involved in nucleophilic addition reactions, while the amine could act as a base or nucleophile. The bromine atom could be replaced in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar groups could make it soluble in polar solvents, while the aromatic rings could contribute to its solubility in nonpolar solvents .

Scientific Research Applications

Mechanism of Action

Target of Action

Compounds with similar structures have shown antitumor activities against various cell lines

Mode of Action

Similar compounds have been found to induce apoptosis and cause cell cycle arrests in cancer cell lines . This suggests that the compound might interact with its targets to disrupt normal cell functions, leading to cell death.

Biochemical Pathways

Based on the observed antitumor activities of similar compounds , it can be inferred that the compound might affect pathways related to cell proliferation and apoptosis.

Result of Action

Similar compounds have been found to show potent growth inhibition properties against various cancer cell lines .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research could explore the synthesis of this compound, its reactivity, and potential applications. If it has biological activity, it could be studied as a potential pharmaceutical .

properties

IUPAC Name

methyl 1-(1,3-benzodioxol-5-ylmethylcarbamoyl)-7-bromo-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O5/c1-26-20(25)23-7-6-13-3-4-14(21)9-15(13)18(23)19(24)22-10-12-2-5-16-17(8-12)28-11-27-16/h2-5,8-9,18H,6-7,10-11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDNIDIDZGBYNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1C(=O)NCC3=CC4=C(C=C3)OCO4)C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)-7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

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